molecular formula C15H14Cl2N2O3S2 B3396187 N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1009269-25-3

N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B3396187
CAS No.: 1009269-25-3
M. Wt: 405.3 g/mol
InChI Key: AXOBFQURASFRPI-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a thiophene sulfonyl group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Sulfonyl Group: This step often involves the sulfonylation of a thiophene derivative using reagents such as sulfonyl chlorides in the presence of a base like triethylamine.

    Attachment of the Dichlorophenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a dichlorophenyl halide and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, often involving:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalyst Recycling: To reduce costs and environmental impact.

    Automated Reaction Monitoring: To ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or palladium on carbon.

    Nucleophiles: Including amines, thiols, and alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has several research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Material Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide: shares structural similarities with other sulfonyl-containing pyrrolidines and thiophene derivatives.

    This compound: is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Uniqueness

    Enhanced Stability: Compared to other similar compounds, it may exhibit greater stability under physiological conditions.

    Specificity: Its unique structure allows for selective binding to certain biological targets, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S2/c16-10-7-11(17)9-12(8-10)18-15(20)13-3-1-5-19(13)24(21,22)14-4-2-6-23-14/h2,4,6-9,13H,1,3,5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOBFQURASFRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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